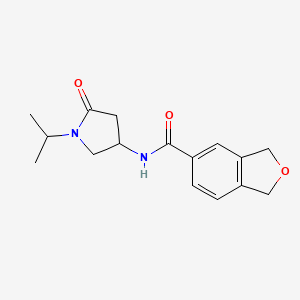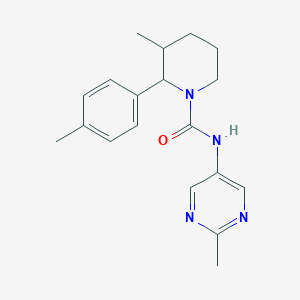![molecular formula C16H20N2O5S B6753299 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B6753299.png)
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzodioxine moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The oxazole and benzodioxine moieties may also contribute to the compound’s overall biological activity by interacting with different cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(propan-2-yl)aniline
- N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide
- 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
Uniqueness
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxine moiety, in particular, differentiates it from other similar compounds and may contribute to its specific interactions and activities .
Propriétés
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-10(9-13-11(2)17-23-12(13)3)18-24(19,20)15-6-4-5-14-16(15)22-8-7-21-14/h4-6,10,18H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFPFTISIZYUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)NS(=O)(=O)C2=CC=CC3=C2OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5-Dihydrobenzo[g][1]benzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753218.png)
![4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one](/img/structure/B6753226.png)
![3-[2-(1,3-Benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B6753231.png)

![3-[2-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B6753260.png)
![3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B6753264.png)
![3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B6753271.png)
![(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753279.png)
![8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone](/img/structure/B6753281.png)
![6-Azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B6753296.png)
![2-[[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6753297.png)
![2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B6753298.png)
![4-(1,3-benzoxazol-2-yl)-N-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6753302.png)

